マンナン

概要

説明

Mannan is a polysaccharide that is a major constituent of hemicellulose in the cell walls of higher plants. It consists of linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . Mannans play a crucial role in the structural integrity of plant cell walls and are also found in various microorganisms, including bacteria and fungi .

科学的研究の応用

Food Industry Applications

Mannan is extensively utilized in the food sector for its functional properties. Its applications include:

- Thickening and Stabilizing Agents : Mannans such as galactomannan and glucomannan are used to modify texture and stability in food products. They act as thickeners in sauces, soups, and dairy products, enhancing mouthfeel and consistency .

- Edible Films and Coatings : Mannans can form edible films that serve as barriers to moisture and oxygen, thereby extending the shelf life of food products. These films are biodegradable and contribute to sustainability in packaging .

- Prebiotics : Mannans function as prebiotics, promoting the growth of beneficial gut bacteria. They are incorporated into dairy products and bakery items to enhance gut health and improve digestion .

- Health Benefits : Research indicates that mannan can help manage obesity, alleviate constipation, and reduce the risk of colorectal cancer by modulating gut microbiota .

Pharmaceutical Applications

In pharmaceuticals, mannan's biocompatibility and bioactivity make it a valuable component:

- Drug Delivery Systems : Mannan-based nanogels exhibit high loading capacity for therapeutic agents. They can be engineered for targeted drug delivery, particularly in cancer therapy, enhancing the efficacy of treatments while minimizing side effects .

- Immune Modulation : Mannan has been shown to enhance immune responses. Its structural features allow it to interact with immune cells effectively, making it a candidate for vaccine adjuvants .

- Cosmetic Applications : Mannan is also used in cosmetics due to its moisturizing properties and ability to improve skin texture. It is included in formulations aimed at enhancing skin hydration and elasticity .

Agricultural Applications

Mannan plays a role in agriscience, particularly in plant development:

- Plant Growth Promotion : Research indicates that mannan is crucial for early cell development in plants. Its presence in wheat grain has implications for improving cereal yields through genetic manipulation .

- Animal Feed : Mannan-oligosaccharides (MOS) derived from yeast are utilized in animal nutrition to enhance gut health and immune function in livestock .

Biotechnology Applications

Mannan's versatility extends into biotechnology:

- Bioplastics Production : Mannan is being explored as a raw material for producing biodegradable plastics, contributing to sustainable practices within the industry .

- Biofuels : The polysaccharide is also investigated for its potential use in biofuel production, particularly from agricultural residues like copra meal .

Case Study 1: Yeast Cell Wall Mannan

A study highlighted the prebiotic effects of yeast-derived mannan on gut health. It was found that mannan selectively promotes beneficial bacteria without disrupting overall microbial diversity. This study utilized advanced sequencing techniques to analyze changes in gut flora post-consumption of mannan-enriched diets .

Case Study 2: Mannan Nanogels

Research on mannan-based nanogels demonstrated their efficacy as drug delivery systems targeting lymph nodes. The study illustrated improved imaging capabilities for tracking drug distribution within the body, showcasing potential applications in cancer diagnostics and treatment .

作用機序

Target of Action

Mannan, a major constituent of the hemicellulose fraction in softwoods , interacts with various targets. Its primary targets include mannose-binding lectins/proteins (MBL/MBP) and mannan receptors . These targets are found on cell surfaces, making them suitable for the targeted delivery of bioactive drugs .

Mode of Action

Mannan’s mode of action involves its interaction with its targets, leading to various biochemical changes. Mannan-degrading enzymes, including β-mannanases, β-mannosidases, β-glucosidases, α-galactosidases, and acetyl mannan esterases , play a crucial role in this process . These enzymes hydrolyze the mannan backbone, releasing short-chain mannooligosaccharides .

Biochemical Pathways

The enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric, and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl mannan esterases . This process leads to the breakdown of the mannan backbone into oligosaccharides or fermentable sugars .

Pharmacokinetics

It is known that mannan and its derivatives can be used for targeted drug delivery, suggesting that they have suitable adme properties for this application .

Result of Action

The enzymatic hydrolysis of mannan results in the release of short-chain mannooligosaccharides . These mannooligosaccharides have various applications in industries such as pulp and paper, pharmaceutical, food, feed, oil, and textile .

Action Environment

The action of mannan and its degrading enzymes can occur in a wide range of pH and temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of mannan and its associated enzymes .

生化学分析

Biochemical Properties

Mannan is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. The main enzymes that degrade mannan include β-mannanase, β-glucosidase, and β-mannosidase . These enzymes break down the mannan backbone into oligosaccharides or fermentable sugars. Additionally, enzymes such as acetyl mannan esterase and α-galactosidase remove side-chain substituents attached to mannan, facilitating further enzymatic hydrolysis . These interactions are essential for the efficient utilization of mannan in various biological and industrial processes.

Cellular Effects

Mannan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In animal models, mannan oligosaccharides have been shown to improve health, growth performance, and fatty acid deposition . Mannan oligosaccharides upregulate metabolites in serum and urine, which are significantly correlated with nutrient digestibility and fatty acid composition . These effects highlight the importance of mannan in modulating cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, mannan exerts its effects through binding interactions with specific biomolecules. For instance, mannan oligosaccharides interact with glycerophosphoethanolamines and glycerophosphocholines, which are involved in nutrient digestibility and fatty acid metabolism . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mannan can change over time due to its stability and degradation. Mannan oligosaccharides have been shown to maintain their beneficial effects on health and nutrient utilization over a specific period . Long-term studies are necessary to fully understand the stability and degradation of mannan and its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of mannan vary with different dosages in animal models. Studies have shown that mannan oligosaccharides improve health and growth performance at specific dosages . High doses of mannan may lead to adverse effects, highlighting the importance of determining the optimal dosage for different applications.

Metabolic Pathways

Mannan is involved in several metabolic pathways, including glycerolipid and glycerophospholipid metabolism . Mannan oligosaccharides interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for the efficient utilization of mannan in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions: Mannan can be synthesized through microbial fermentation, particularly using yeast such as Saccharomyces cerevisiae. The process involves the cultivation of yeast in a suitable medium, followed by extraction using alkali lysis and deproteinization methods . The extracted mannan is then purified and characterized for various applications.

Industrial Production Methods: In industrial settings, mannan is often extracted from natural sources such as softwoods and seeds. The extraction process typically involves mechanical grinding, followed by chemical treatments to isolate the polysaccharide. Enzymatic hydrolysis using mannanases is also employed to break down the mannan into its constituent sugars .

化学反応の分析

Types of Reactions: Mannan undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation. Enzymatic hydrolysis is a common reaction where enzymes such as β-mannanase, β-glucosidase, and β-mannosidase break down the mannan backbone into oligosaccharides or fermentable sugars .

Common Reagents and Conditions:

Hydrolysis: Enzymes like β-mannanase and β-glucosidase are used under mild conditions (pH 5-7, temperature 30-50°C) to hydrolyze mannan.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize mannan, leading to the formation of carboxyl groups.

Major Products: The primary products of mannan hydrolysis are mannose, glucose, and galactose. Acetylation results in acetylated mannans, which have improved solubility and are used in various industrial applications .

類似化合物との比較

- Xylan

- Glucan

- Cellulose

- Pectin

生物活性

Mannan is a polysaccharide primarily composed of mannose units, found in the cell walls of yeast and certain bacteria. It has garnered significant attention due to its diverse biological activities, particularly in immunology, gut health, and potential therapeutic applications. This article explores the biological activity of mannan, supported by various studies and findings.

Structural Characteristics

Mannan's structure varies significantly based on its source, influencing its biological activity. The yeast cell wall mannan typically comprises 30-50% of the cell wall mass and can exhibit different degrees of branching and molecular weight. These structural features play a crucial role in how mannan interacts with immune cells and its functionality as a prebiotic .

Biological Activities

Mannan exhibits several biological activities:

- Antioxidant Properties : Mannan has been shown to possess antioxidant capabilities, which can help in reducing oxidative stress in cells.

- Immune Modulation : It plays a vital role in modulating immune responses. Studies indicate that mannan can enhance the activity of immune cells, such as macrophages and neutrophils, promoting their ability to combat pathogens .

- Gut Health Promotion : Mannan acts as a prebiotic, facilitating the growth of beneficial gut bacteria and improving overall gut health .

- Reduction of Hyperlipidemia : Research has indicated that mannan may help lower lipid levels in the blood, contributing to cardiovascular health .

The biological activities of mannan are mediated through several mechanisms:

- Interaction with Immune Cells : Mannan binds to specific receptors on immune cells, enhancing their activation and function. For example, mannans from Candida albicans have been shown to activate complement pathways, leading to enhanced opsonophagocytic killing by neutrophils .

- Complement System Activation : Mannan can activate the complement system through the lectin pathway, which is essential for innate immunity. This activation leads to opsonization and clearance of pathogens expressing mannose-rich glycoconjugates on their surfaces .

- Prebiotic Effects : As a prebiotic, mannan promotes the growth of beneficial bacteria in the gut, which can improve gut barrier function and overall health .

Case Studies

- Study on Antibody Response : A study analyzed sera from 34 normal adult humans for antibodies reactive with Candida albicans mannan. The results showed that antimannan titers varied significantly among individuals and correlated with immune responses such as complement activation .

- Yeast Cell Wall Mannan Applications : Research highlighted the use of yeast cell wall mannans in health supplements and cosmetics due to their immune-modulating properties. These applications leverage mannan's ability to enhance skin barrier function and promote skin health .

Research Findings

Recent studies have elucidated various aspects of mannan's biological activity:

特性

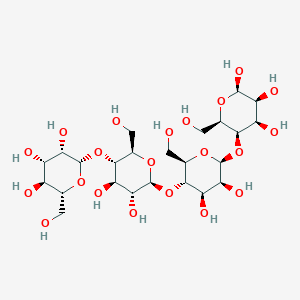

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Mannan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34612-38-9 | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

- Linear β-1,4-mannan: A simple chain of mannose units linked together. [, ]

- Branched mannan: The backbone consists of α-1,6-linked mannose units with various side chains, often containing α-1,2, α-1,3, and β-1,2 linkages. [, ]

- Heteromannans: These include galactomannans and glucomannans, where the mannan backbone is substituted with galactose or glucose residues, respectively. [, , , , ]

- Feed industry: β-Mannanase supplementation in animal feed can improve nutrient utilization by breaking down anti-nutritive mannans present in plant-based feed ingredients. [, ]

- Food industry: β-Mannanase can be used for the clarification of fruit juices [], improving texture and reducing viscosity in various food products. []

- Pulp and paper industry: β-Mannanase can aid in the biobleaching of pulp, reducing the need for harsh chemicals. []

ANone: While the provided research focuses on experimental characterization and applications of mannan and related enzymes, computational approaches can further enhance our understanding. For example:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。